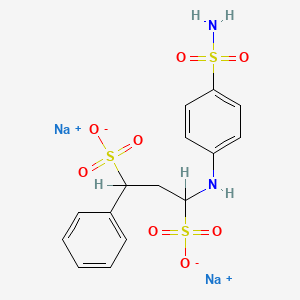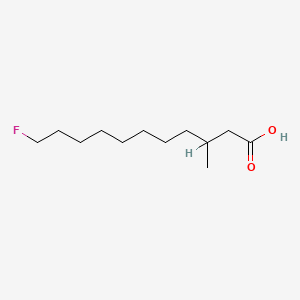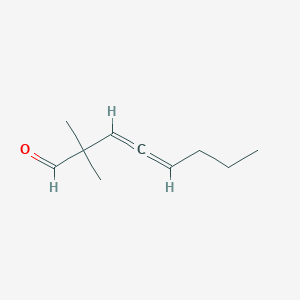
Propyl hydroxycarbamate
概要
説明
Propyl hydroxycarbamate, also known as propyl N-hydroxycarbamate, is an organic compound with the molecular formula C4H9NO3. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by its unique structure, which includes a propyl group attached to a hydroxycarbamate moiety. Carbamates are known for their diverse applications in various fields, including agriculture, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions: Propyl hydroxycarbamate can be synthesized through several methods. One common approach involves the reaction of propyl alcohol with carbamoyl chloride in the presence of a base. The reaction proceeds as follows: [ \text{R}_2\text{NC(O)Cl} + \text{R’OH} \rightarrow \text{R}_2\text{NCO}_2\text{R’} + \text{HCl} ] In this reaction, propyl alcohol (R’OH) reacts with carbamoyl chloride (R2NC(O)Cl) to form this compound (R2NCO2R’) and hydrochloric acid (HCl) .
Industrial Production Methods: Industrial production of this compound often involves the use of catalysts to enhance the reaction efficiency. For example, the reaction of carbon dioxide, epoxides, and amines catalyzed by a gold/iron oxide (Au/Fe2O3) catalyst has been reported to yield hydroxycarbamates with high efficiency. This method offers a green and sustainable approach to synthesizing hydroxycarbamates .
化学反応の分析
Types of Reactions: Propyl hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Produces carbamates.
Reduction: Produces amines.
Substitution: Produces substituted carbamates.
科学的研究の応用
Propyl hydroxycarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: It is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: It is explored for its potential use in drug design and medicinal chemistry, particularly as a structural motif in therapeutic agents.
Industry: It is used in the production of pesticides, fungicides, and herbicides. .
作用機序
The mechanism of action of propyl hydroxycarbamate involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The carbamate functionality allows it to modulate biological properties by participating in hydrogen bonding with target enzymes or receptors. This interaction can lead to conformational changes in the target molecules, thereby affecting their activity .
類似化合物との比較
Propyl hydroxycarbamate can be compared with other similar compounds, such as:
Ethyl carbamate: Similar in structure but with an ethyl group instead of a propyl group.
Methyl carbamate: Contains a methyl group instead of a propyl group.
tert-Butyl N-hydroxycarbamate: Features a tert-butyl group and is used in similar applications
Uniqueness: this compound is unique due to its specific propyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific applications where the propyl group offers distinct advantages .
特性
IUPAC Name |
propyl N-hydroxycarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2-3-8-4(6)5-7/h7H,2-3H2,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJVURSXNFEXIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207640 | |
| Record name | Propyl hydroxycarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
589-85-5 | |
| Record name | Propyl hydroxycarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl hydroxycarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















